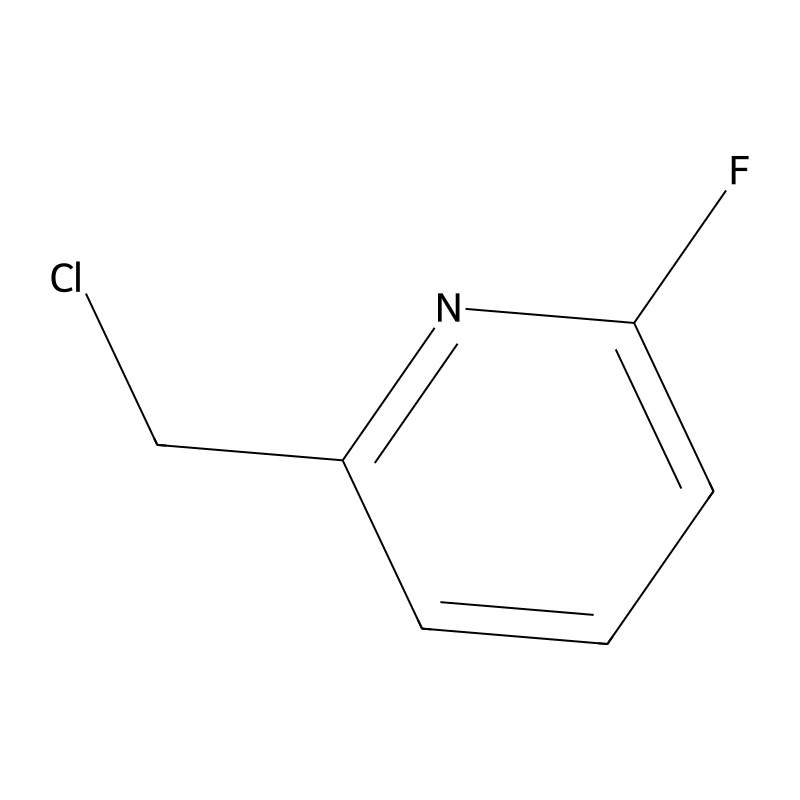

2-(Chloromethyl)-6-fluoropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block in Medicinal Chemistry

2-(Chloromethyl)-6-fluoropyridine is an organic compound of interest in scientific research due to its potential applications in medicinal chemistry. The presence of the chloromethyl group (CH₂Cl) makes it a versatile building block for the synthesis of more complex molecules with various functionalities []. These functionalities can be crucial for influencing the biological properties of drugs. For example, the chloromethyl group can be used to attach other molecules or functional groups to the core structure, potentially leading to novel drug candidates [].

Fluorine Incorporation for Enhanced Properties

The incorporation of a fluorine atom (F) at the 6th position of the pyridine ring can offer several advantages. Fluorine substitution can improve the metabolic stability and bioavailability of drugs []. This means that a drug containing 2-(Chloromethyl)-6-fluoropyridine might last longer in the body and reach its target site more effectively. Additionally, fluorine can influence the binding interactions between a drug molecule and its target protein, potentially leading to increased potency or selectivity [].

2-(Chloromethyl)-6-fluoropyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with both a chloromethyl group and a fluorine atom. Its molecular formula is and it has a molecular weight of approximately 145.56 g/mol. The compound's structure features a six-membered aromatic ring, which contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and material science.

There is no documented research available on the specific mechanism of action of 2-(Chloromethyl)-6-fluoropyridine. As it's primarily used as a building block for synthesis, its mechanism of action would depend on the final product it's incorporated into.

- Toxicity: The chloromethyl group is a potential mutagen and carcinogen. Proper handling procedures for chloromethyl-containing compounds should be followed [].

- Flammability: Likely flammable based on the presence of the organic functional groups.

- Reactivity: The chloromethyl group can react with various nucleophiles, requiring proper handling and storage.

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to specific positions on the pyridine ring, facilitating further functionalization.

- Reduction Reactions: The compound can be reduced to yield amines or other functional groups depending on the reducing agent used.

Research indicates that 2-(Chloromethyl)-6-fluoropyridine exhibits biological activity that may be beneficial in pharmaceutical applications. Compounds with similar structures have been studied for their potential as:

- Antimicrobial Agents: Some derivatives show effectiveness against bacterial strains.

- Anticancer Properties: Certain modifications of pyridine derivatives have demonstrated cytotoxic effects on cancer cell lines.

The synthesis of 2-(Chloromethyl)-6-fluoropyridine can be achieved through various methods, including:

- Chlorination of 2-Fluoropyridine: This method involves treating 2-fluoropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Reaction with Phosgene: A notable method involves reacting 2-methylpyridine-N-oxide with phosgene in an inert solvent, yielding the desired chloromethyl derivative .

- Direct Chlorination: Chlorination of 2-picoline under controlled conditions can also yield 2-(Chloromethyl)-6-fluoropyridine as a product .

2-(Chloromethyl)-6-fluoropyridine has several applications, particularly in:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various drugs, including those targeting neurological disorders.

- Chemical Probes: The compound is utilized in developing selective chemical probes for biological research.

- Material Science: Its unique properties make it suitable for creating functional materials, such as sensors.

Interaction studies involving 2-(Chloromethyl)-6-fluoropyridine have focused on its reactivity with biological macromolecules. Research has shown that:

- The compound can form covalent bonds with proteins, allowing for targeted modifications that may enhance drug efficacy.

- Studies have explored its interactions with metal complexes, revealing potential applications in catalysis and materials chemistry.

Several compounds share structural similarities with 2-(Chloromethyl)-6-fluoropyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chloro-2-(chloromethyl)-6-fluoropyridine | Contains an additional chlorine atom | Enhanced reactivity due to multiple halogen substituents |

| 2-Chloro-5-fluoropyridine | Lacks the chloromethyl group | Primarily used as an intermediate in simpler reactions |

| 4-Fluoro-3-(chloromethyl)pyridine | Different position of fluorine and chloromethyl groups | Exhibits different regioselectivity in reactions |

| 3-Chloro-2-(chloromethyl)pyridine | Chloromethyl group at a different position | Varies in biological activity compared to 2-chloromethyl derivative |

Each compound possesses distinct reactivity patterns and biological activities, making them valuable for specific applications in research and industry.

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant